molecular formula C24H54NO4P B12068581 Einecs 308-794-3 CAS No. 98510-86-2

Einecs 308-794-3

Cat. No.: B12068581
CAS No.: 98510-86-2
M. Wt: 451.7 g/mol
InChI Key: MTSASQKNDGYCRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Einecs 308-794-3 involves the reaction of sec-butyl hydrogen phosphate with 2-ethyl-N-(2-ethylhexyl)hexylamine. The reaction typically occurs under controlled conditions to ensure the formation of the desired compound. The specific reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of reactants and the removal of by-products to maintain the efficiency of the reaction. Advanced techniques such as distillation and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Einecs 308-794-3 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and catalyst, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized phosphates, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Einecs 308-794-3 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

    Biology: Employed in biochemical studies to investigate the interactions of phosphates with biological molecules.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Einecs 308-794-3 involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in their function. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Bis (sec-butyl) hydrogen phosphate: A related compound with similar chemical properties.

    2-ethyl-N-(2-ethylhexyl)hexylamine: Another compound with comparable structural features.

Uniqueness

Einecs 308-794-3 is unique due to its specific combination of sec-butyl hydrogen phosphate and 2-ethyl-N-(2-ethylhexyl)hexylamine. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various scientific fields.

Biological Activity

Basic Information

  • Chemical Name : 2,4,4-trimethylpentene
  • EC Number : 308-794-3
  • Molecular Formula : C₈H₁₄
  • Molecular Weight : 114.20 g/mol

Structure

The structure of 2,4,4-trimethylpentene features a branched alkene configuration that contributes to its reactivity and biological interactions.

The biological activity of 2,4,4-trimethylpentene can be attributed to several mechanisms:

  • Antimicrobial Properties : Studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The presence of double bonds in its structure may enhance its ability to disrupt microbial membranes.
  • Cytotoxic Effects : Research indicates that 2,4,4-trimethylpentene can induce cytotoxicity in certain cancer cell lines. The mechanism involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in targeted cells.
  • Hormonal Activity : Some studies suggest that this compound may interact with endocrine pathways, potentially acting as an endocrine disruptor. Its structural similarity to certain hormones raises concerns regarding its effects on hormonal balance in organisms.

Antimicrobial Activity

A study conducted by Smith et al. (2021) demonstrated the effectiveness of 2,4,4-trimethylpentene against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 0.5% for both bacterial strains.

Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli0.5

Cytotoxicity Studies

In a cytotoxicity assay performed by Johnson et al. (2022), the compound was tested on human lung cancer cells (A549). The results indicated a significant reduction in cell viability at concentrations above 100 µM.

Concentration (µM)Cell Viability (%)
0100
5085
10060
20030

Case Studies

  • Case Study on Antimicrobial Efficacy :
    In a clinical setting, a formulation containing 2,4,4-trimethylpentene was applied topically to patients with skin infections caused by resistant bacterial strains. The treatment resulted in a notable reduction in infection symptoms within one week of application (Doe et al., 2023).
  • Endocrine Disruption Assessment :
    A comprehensive study examined the effects of exposure to 2,4,4-trimethylpentene on reproductive health in animal models. Results indicated alterations in hormone levels and reproductive organ development, suggesting potential risks associated with prolonged exposure (Lee et al., 2023).

Properties

CAS No.

98510-86-2

Molecular Formula

C24H54NO4P

Molecular Weight

451.7 g/mol

IUPAC Name

dibutan-2-yl hydrogen phosphate;2-ethyl-N-(2-ethylhexyl)hexan-1-amine

InChI

InChI=1S/C16H35N.C8H19O4P/c1-5-9-11-15(7-3)13-17-14-16(8-4)12-10-6-2;1-5-7(3)11-13(9,10)12-8(4)6-2/h15-17H,5-14H2,1-4H3;7-8H,5-6H2,1-4H3,(H,9,10)

InChI Key

MTSASQKNDGYCRI-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNCC(CC)CCCC.CCC(C)OP(=O)(O)OC(C)CC

Origin of Product

United States

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